1-[(4-Methoxy-3-methylphenyl)methyl]piperazine
Description
Properties
CAS No. |
523980-68-9 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(4-methoxy-3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-9-12(3-4-13(11)16-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
InChI Key |
ZUSQOSIPPUHKLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCNCC2)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The typical synthetic approach involves:
- Starting material: 4-Methoxy-3-methylbenzyl halide or an activated derivative (e.g., benzyl chloride or benzyl bromide).
- Nucleophile: Piperazine.
- Solvent: Commonly used solvents include tetrahydrofuran (THF), dichloromethane, or acetonitrile.
- Base: Often an inorganic or organic base is employed as a scavenger to neutralize acids formed during the reaction.
- Temperature: Reactions are typically conducted between 3°C and the boiling point of the solvent, with optimal yields often achieved at 50–100°C.
- Reaction time: Ranges from 5 to 48 hours, commonly 10–24 hours.
This method is supported by patent WO1996021648A1, which describes the preparation of piperazine derivatives under similar conditions, achieving yields up to 87% for related compounds.
Detailed Reaction Conditions and Mechanism
| Parameter | Details |
|---|---|
| Starting compound | 4-Methoxy-3-methylbenzyl halide (chloride or bromide) |
| Nucleophile | Piperazine |
| Solvent | Tetrahydrofuran, dichloromethane, or acetonitrile |
| Base (scavenger) | Triethylamine, inorganic bases (e.g., potassium carbonate) |
| Temperature | 50–100°C preferred; reaction may start at 3°C |
| Reaction time | 10–24 hours typical |
| Equivalents of reagents | Piperazine in slight excess; 1–1.5 equivalents of halide or activated intermediate |
| Yield | 70–87% depending on conditions and purity of reagents |
The reaction proceeds via nucleophilic substitution where the lone pair on the nitrogen of piperazine attacks the benzylic carbon bearing the leaving group (halide), forming the desired piperazine-substituted product.
Alternative Synthetic Approaches
While direct substitution is the most common, other methods involve multi-step sequences such as:
- Activation of carboxylic acid derivatives: Conversion of substituted benzoic acids to acid chlorides followed by coupling with piperazine.
- Use of coupling agents: Such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or EDC- HCl in the presence of bases to facilitate amide bond formation in related piperazine derivatives.
- Reduction and protection strategies: Employed in complex analog synthesis but less common for the simple this compound.
These alternative methods are more frequently applied in the synthesis of structurally related or more complex piperazine derivatives rather than the direct target compound.
Research Findings and Characterization
Yield and Purity
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR are used to confirm the structure, showing characteristic signals for the methoxy group, methyl substituent on the aromatic ring, benzylic methylene, and piperazine ring protons.
- Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight.
- X-ray Crystallography: For related piperazine derivatives, single-crystal X-ray diffraction has been used to confirm molecular geometry and substitution patterns.
Example Data Table for Characterization
| Technique | Observed Data (Example) | Interpretation |
|---|---|---|
| ^1H NMR (CDCl3) | δ 3.7 (s, OCH3), 2.3 (s, Ar-CH3), 3.5–3.8 (m, piperazine CH2) | Confirms methoxy, methyl, and piperazine protons |
| ^13C NMR (CDCl3) | δ ~55 (OCH3), 20 (Ar-CH3), 50–60 (piperazine carbons) | Consistent with expected carbons |
| HRMS | m/z = 220.31 (M+H)+ | Matches molecular formula C13H20N2O |
| Melting Point | Typically 60–80°C (depending on purity) | Physical property for identification |
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct nucleophilic substitution | 4-Methoxy-3-methylbenzyl chloride/bromide | Piperazine, THF/DCM, base, 50–100°C, 10–24 h | 70–87 | Most common, straightforward synthesis |
| Acid chloride coupling | 4-Methoxy-3-methylbenzoic acid → acid chloride | Piperazine, base, organic solvent, RT to 80°C | ~74 | Requires acid chloride intermediate |
| Coupling with activated esters | Activated esters with coupling agents (BOP, EDC) | Piperazine, base, THF or DCM, RT | Variable | Used in complex analog synthesis |
Chemical Reactions Analysis
1-[(4-Methoxy-3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methoxy-3-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Piperazine derivatives are known for their wide range of biological activities, including potential use in pharmaceuticals for treating various conditions.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxy-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., mCPP, TFMPP) based on their substitution patterns . The target compound’s 4-methoxy-3-methylbenzyl group introduces steric and electronic effects that influence receptor binding and metabolic stability.
Key Structural Comparisons:
Substituent Impact :
- Methoxy Groups : Methoxy substitutions (e.g., 2- or 4-position) enhance binding to serotonin receptors (e.g., 5-HT1A/1B) by participating in hydrogen bonding .
- Methyl Groups : The 3-methyl group in the target compound may improve hydrophobic interactions in receptor pockets, as seen in tubulin modulators where methyl groups occupy binding pockets .
- Halogenation : Fluorine or chlorine atoms (e.g., in pFBP or mCPP) increase metabolic stability and receptor selectivity .
Pharmacological Activity
Serotonin Receptor Interactions
- Target Compound : The 4-methoxy group likely confers affinity for 5-HT1A/1B receptors, similar to 1-(2-methoxyphenyl)piperazine derivatives . However, the 3-methyl group may reduce potency compared to halogenated analogues like TFMPP, which show 65-fold selectivity for 5-HT1B receptors .
- Variable Effects: Benzylpiperazines like BZP exhibit psychostimulant effects, while phenylpiperazines like mCPP are hallucinogenic . The target compound’s mixed substituents may result in dual activity or tissue-dependent effects, as observed with 1-(2-methoxyphenyl)piperazine’s variable sympathetic nerve discharge modulation .
Dopamine Receptor Affinity
- Derivatives with methoxyphenyl groups, such as 1-(2-methoxyphenyl)-4-[(piperidin-4-yl)methyl]piperazine, show high dopamine D2 receptor binding (Ki < 100 nM) . The target compound’s methoxy group may similarly enhance D2 affinity, though steric hindrance from the 3-methyl group could reduce efficacy.
Physicochemical Properties
| Property | Target Compound | BZP | mCPP |
|---|---|---|---|
| Lipophilicity (LogP) | ~2.5 (estimated) | 2.1 | 2.3 |
| pKa | 8.1 (piperazine N) | 8.2 | 8.0 |
| Aqueous Solubility | Moderate (enhanced by methoxy) | Low | Low |
Notes:
Biological Activity
1-[(4-Methoxy-3-methylphenyl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by the presence of a methoxy group and a methyl group on the phenyl ring. Its structural formula can be represented as follows:
This compound is often used as a building block in organic synthesis and has been explored for its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound can bind to specific receptors, modulating their activity. This interaction can influence neurotransmitter systems, particularly those related to anxiety and depression.
- Enzyme Inhibition : It may inhibit certain enzymes, affecting biochemical pathways that are crucial for cellular functions.
- Signal Transduction Modulation : By influencing signal transduction pathways, this compound can lead to changes in cellular responses, which may have therapeutic implications.
Antimicrobial Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | 3.125 - 100 mg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including:
- Hepatocellular carcinoma (HUH-7)
- Breast cancer (MCF-7)
- Colorectal cancer (HCT-116)
The cytotoxicity was evaluated using the sulforhodamine B assay, revealing significant growth inhibition in treated cells .
Study on Anticancer Efficacy
In a recent study published in 2023, researchers synthesized several piperazine derivatives and assessed their anticancer properties. Among these, this compound demonstrated potent inhibitory effects on tumor cell proliferation, suggesting its potential as an antitumor agent .
Exploration of Antimicrobial Properties
Another study focused on the antimicrobial activity of piperazine derivatives against various pathogens. The results indicated that compounds similar to this compound showed promising results in inhibiting bacterial growth, thus supporting further exploration for therapeutic applications in infectious diseases .
Q & A
Q. What are the optimal synthetic protocols for 1-[(4-Methoxy-3-methylphenyl)methyl]piperazine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step alkylation and acylation reactions. A common route begins with the formation of the piperazine core, followed by the introduction of the 4-methoxy-3-methylbenzyl group via nucleophilic substitution. Key considerations include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency due to their ability to stabilize intermediates .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) or bases like K₂CO₃ are critical for achieving high regioselectivity during benzylation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is standard for isolating the compound >95% purity .
Q. How can structural confirmation of this compound be methodologically validated?
Combined spectroscopic and computational methods are essential:
- NMR : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine CH₂ groups at δ 2.5–3.0 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms the equatorial orientation of the benzyl group on the piperazine ring .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₂₀N₂O₂: calculated 260.1525, observed 260.1528) .
Q. What in vitro assays are recommended for preliminary pharmacological screening of this compound?
- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin 5-HT₁A or dopamine D₂ receptors) using transfected HEK293 cells .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations via nonlinear regression .
- Cytotoxicity : MTT assays on human hepatoma (HepG2) or neuroblastoma (SH-SY5Y) cell lines to assess safety margins .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic and target interaction profiles of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like σ receptors, focusing on hydrophobic interactions with the methoxy and methyl groups .
- ADMET prediction : Tools like SwissADME estimate logP (~2.8), CNS permeability (Blood-Brain Barrier score: 0.65), and CYP450 inhibition risks (e.g., CYP2D6: moderate) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Dose-response reevaluation : Reproduce assays with standardized protocols (e.g., fixed incubation times, controlled ATP levels in kinase assays) .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to observed effects .
- Species-specific differences : Compare rodent vs. human liver microsomes to validate metabolic stability (e.g., intrinsic clearance < 15 µL/min/mg) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
- Substituent variation : Replace the methoxy group with ethoxy or halogen atoms to modulate electron density and steric effects .
- Piperazine ring modification : Introduce sp³-hybridized carbons (e.g., morpholine or thiomorpholine) to alter conformational flexibility .
- Bioisosteric replacement : Swap the methyl group with trifluoromethyl to enhance metabolic stability without compromising binding .
Methodological Recommendations
- Synthetic optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., temperature, solvent ratio) .
- Data validation : Cross-validate biological activity with orthogonal assays (e.g., functional cAMP assays alongside binding studies) .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies, particularly for neuropharmacological evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
